(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 134930-19-1
VCID: VC21259303
InChI: InChI=1S/C14H16N2O2/c1-2-10-13-9(7-12(15-10)14(17)18)8-5-3-4-6-11(8)16-13/h3-6,10,12,15-16H,2,7H2,1H3,(H,17,18)/t10-,12-/m0/s1
SMILES: CCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

CAS No.: 134930-19-1

Cat. No.: VC21259303

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid - 134930-19-1

Specification

CAS No. 134930-19-1
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Standard InChI InChI=1S/C14H16N2O2/c1-2-10-13-9(7-12(15-10)14(17)18)8-5-3-4-6-11(8)16-13/h3-6,10,12,15-16H,2,7H2,1H3,(H,17,18)/t10-,12-/m0/s1
Standard InChI Key OOJCKCNYTLTQGT-JQWIXIFHSA-N
Isomeric SMILES CC[C@H]1C2=C(C[C@H]([NH2+]1)C(=O)[O-])C3=CC=CC=C3N2
SMILES CCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2
Canonical SMILES CCC1C2=C(CC([NH2+]1)C(=O)[O-])C3=CC=CC=C3N2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator